RBC10

Vue d'ensemble

Description

RBC10 est un inhibiteur de petite molécule qui cible la GTPase Ral, en inhibant spécifiquement la liaison de Ral à son effecteur RALBP1. Ce composé a montré un potentiel significatif en tant qu'agent anticancéreux en inhibant la propagation cellulaire Ral-médiée des fibroblastes embryonnaires murins et la croissance indépendante de l'ancrage des lignées cellulaires cancéreuses humaines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de RBC10 implique la préparation d'une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL . La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement.

Méthodes de production industrielle : Les méthodes de production industrielle pour this compound ne sont pas explicitement détaillées dans la littérature disponible.

Analyse Des Réactions Chimiques

Types de réactions : RBC10 subit principalement des réactions d'inhibition de la liaison où il inhibe l'interaction entre Ral et RALBP1. Il ne subit pas de réactions chimiques typiques comme l'oxydation, la réduction ou la substitution dans son rôle d'inhibiteur .

Réactifs et conditions communs : Le principal réactif utilisé avec this compound est le diméthylsulfoxyde (DMSO) pour la dissolution. Le composé est stable dans des conditions de laboratoire standard et ne nécessite pas de manipulation particulière .

Principaux produits formés : this compound étant un inhibiteur, il ne forme pas de produits majeurs par le biais de réactions chimiques. Sa fonction principale est d'inhiber la liaison de Ral à RALBP1, empêchant ainsi les voies de signalisation en aval impliquées dans la prolifération des cellules cancéreuses .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la biologie cellulaire. Il est utilisé pour étudier le rôle des GTPases Ral dans la propagation cellulaire et la croissance indépendante de l'ancrage. En inhibant les voies Ral-médiées, this compound aide les chercheurs à comprendre les mécanismes de prolifération et de métastase des cellules cancéreuses .

En plus de la recherche sur le cancer, this compound est également utilisé dans des études portant sur la signalisation cellulaire et la biologie moléculaire. Sa capacité à inhiber des interactions protéines-protéines spécifiques en fait un outil précieux pour disséquer des voies cellulaires complexes .

5. Mécanisme d'action

This compound exerce ses effets en se liant à la GTPase Ral et en inhibant son interaction avec la protéine effectrice RALBP1. Cette inhibition empêche la propagation cellulaire Ral-médiée et la croissance indépendante de l'ancrage, qui sont des processus essentiels dans la prolifération des cellules cancéreuses . Les cibles moléculaires de this compound comprennent la GTPase Ral et ses voies de signalisation en aval, qui sont impliquées dans divers processus cellulaires tels que l'organisation du cytosquelette et le trafic vésiculaire .

Composés similaires :

- RBC6

- RBC8

- BQU57

Comparaison : this compound, RBC6 et RBC8 sont tous des inhibiteurs de petite molécule qui ciblent la GTPase Ral. This compound est unique en son inhibition spécifique de la propagation cellulaire Ral-médiée et de la croissance indépendante de l'ancrage. RBC8 et son dérivé BQU57 ont montré des effets inhibiteurs similaires mais avec des affinités de liaison et des spécificités différentes .

This compound se démarque par sa forte puissance et sa sélectivité pour la GTPase Ral, ce qui en fait un outil précieux pour la recherche sur le cancer et le développement thérapeutique .

Applications De Recherche Scientifique

RBC10 has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the role of Ral GTPases in cell spreading and anchorage-independent growth. By inhibiting Ral-mediated pathways, this compound helps researchers understand the mechanisms of cancer cell proliferation and metastasis .

In addition to cancer research, this compound is also used in studies involving cell signaling and molecular biology. Its ability to inhibit specific protein-protein interactions makes it a valuable tool for dissecting complex cellular pathways .

Mécanisme D'action

RBC10 exerts its effects by binding to the Ral GTPase and inhibiting its interaction with the effector protein RALBP1. This inhibition prevents Ral-mediated cell spreading and anchorage-independent growth, which are critical processes in cancer cell proliferation . The molecular targets of this compound include the Ral GTPase and its downstream signaling pathways, which are involved in various cellular processes such as cytoskeletal organization and vesicle trafficking .

Comparaison Avec Des Composés Similaires

- RBC6

- RBC8

- BQU57

Comparison: RBC10, RBC6, and RBC8 are all small molecule inhibitors that target the Ral GTPase. this compound is unique in its specific inhibition of Ral-mediated cell spreading and anchorage-independent growth. RBC8 and its derivative BQU57 have shown similar inhibitory effects but with different binding affinities and specificities .

This compound stands out due to its high potency and selectivity for the Ral GTPase, making it a valuable tool for cancer research and therapeutic development .

Propriétés

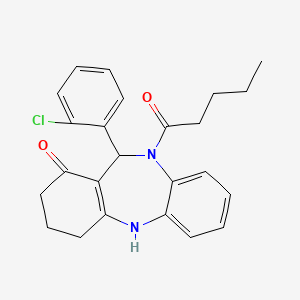

IUPAC Name |

6-(2-chlorophenyl)-5-pentanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2/c1-2-3-15-22(29)27-20-13-7-6-11-18(20)26-19-12-8-14-21(28)23(19)24(27)16-9-4-5-10-17(16)25/h4-7,9-11,13,24,26H,2-3,8,12,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERBEDAMDXRGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

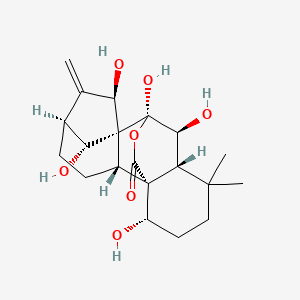

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

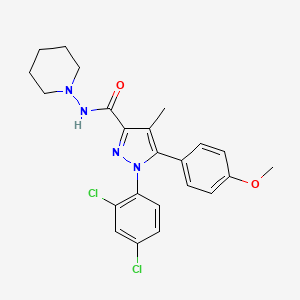

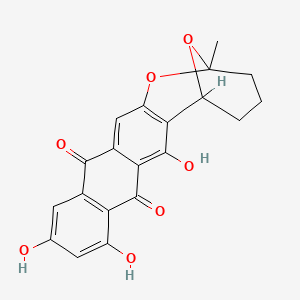

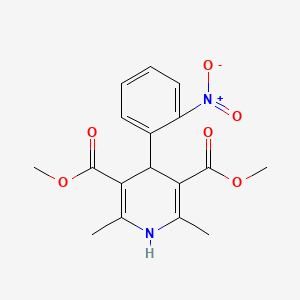

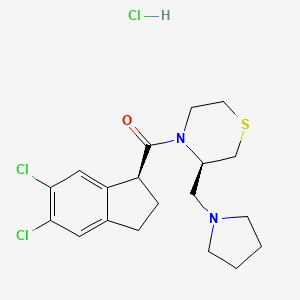

Feasible Synthetic Routes

Q1: What is RBC10 and why is it of interest to cancer researchers?

A1: this compound (11-(2-Chlorophenyl)-2,3,4,5,10,11-hexahydro-10-(1-oxopentyl)-1H-Dibenzo[b,e][1,4]diazepin-1-one) is a small molecule identified through virtual screening for its ability to bind to the GDP-bound form of Ral GTPase. [, ] RalA and RalB are proteins involved in various cellular processes, including proliferation, survival, and metastasis, and have been implicated in the development and progression of several cancers. [] Therefore, inhibiting Ral function with compounds like this compound is a potential strategy for cancer treatment.

Q2: How does this compound interact with its target, Ral GTPase?

A2: this compound binds to a specific site on the GDP-bound form of Ral. [] This binding is thought to lock Ral in its inactive GDP-bound state, preventing it from being activated by guanine nucleotide exchange factors (GEFs) and subsequently inhibiting its downstream signaling. []

Q3: What are the downstream effects of this compound inhibiting Ral GTPase activity?

A3: While the exact mechanisms are still under investigation, research suggests that this compound's inhibition of Ral GTPase leads to several effects on cancer cells, including:

- Reduced Cell Viability and Proliferation: Studies have shown that this compound can decrease the viability and proliferation of various cancer cell lines. []

- Inhibition of Cell Migration and Invasion: this compound has demonstrated the ability to hinder the migration and invasion of cancer cells, key processes in metastasis. []

Q4: Has the Structure-Activity Relationship (SAR) of this compound or related compounds been explored?

A4: While the provided research focuses on this compound specifically, it mentions identifying several related compounds (RBC6, RBC8) with similar Ral-binding properties. [] This suggests ongoing SAR studies are being conducted to optimize the potency, selectivity, and drug-like properties of these Ral inhibitors.

Q5: Are there any analytical methods used to characterize or quantify this compound?

A5: The research mentions using Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and Ral. [] Additional analytical methods for characterizing and quantifying this compound are likely employed but not specifically detailed in the provided research papers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)

![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)